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molecular formula C16H24N2O B8641631 N-(2-(2-(1-Ethylpiperidin-2-yl)ethyl)phenyl)formamide CAS No. 58754-03-3

N-(2-(2-(1-Ethylpiperidin-2-yl)ethyl)phenyl)formamide

Cat. No. B8641631
M. Wt: 260.37 g/mol
InChI Key: XXENCZMMERDVIU-UHFFFAOYSA-N
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Patent
US04064254

Procedure details

A solution of 1-ethyl-2-(2-formamidophenethyl)piperidine (27.6 g., 0.11 mole), methanol (450 ml.) and concentrated HCl (100 ml.) allowed to stand for 24 hr. provides 2-(2-aminophenethyl)-1-ethylpiperidine, purified by distillation, yield 17.72 g. (69%), b.p. 107°-128° C./0.1 Torr, nD30° 1.5510.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]1[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:17]C=O)[CH3:2].Cl>CO>[NH2:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][CH2:9][CH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][N:3]1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)N1C(CCCC1)CCC1=C(C=CC=C1)NC=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
provides 2-(2-aminophenethyl)-1-ethylpiperidine, purified by distillation, yield 17.72 g

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=C(CCC2N(CCCC2)CC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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